3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine
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Overview
Description
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a suitable propan-1-amine derivative. One common method involves the use of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a starting material, which is then subjected to reductive amination with propan-1-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-1-amine: Similar structure but with a different position of the substituent on the pyrazole ring.
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the length of the alkyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H17N3 |
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Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3 |
InChI Key |
MEQSXUXURIRFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CCCN)C2=CC=CC=C2 |
Origin of Product |
United States |
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